molecular formula C19H18N4O2 B2435110 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1049533-18-7

1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2435110
CAS No.: 1049533-18-7
M. Wt: 334.379
InChI Key: BKQKYNVKSVFHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule based on the pharmaceutically relevant 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold. Compounds within this chemical class have demonstrated significant potential in medicinal chemistry research, particularly as inhibitors of kinase signaling pathways . For instance, a closely related diphenyl carboxamide analogue, J27, has been identified as a potent inhibitor of the JNK2 kinase, showcasing a novel molecular skeleton for this target . This inhibition leads to the downstream suppression of the NF-κB/MAPK pathway, which is critically involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . As a result, such compounds show promising research value for investigating therapeutic strategies against complex inflammatory conditions, including acute lung injury (ALI) and sepsis . Furthermore, pyridazinone derivatives, the core structure of this compound, are extensively documented in scientific literature for a broad spectrum of biological activities, providing a rich foundation for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)13-23-18(24)10-9-17(22-23)19(25)21-12-16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQKYNVKSVFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₂
  • CAS Number : 942192
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antitumor Activity

Research indicates that derivatives of pyridazine and similar heterocycles exhibit significant antitumor properties. For instance, compounds with structural similarities to 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine have shown inhibitory effects against various cancer cell lines. A study demonstrated that certain pyridazine derivatives inhibited cell proliferation in breast cancer cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of kinases such as BRAF(V600E) and EGFR, which are critical targets in cancer treatment . The mechanism typically involves binding to the active site of these enzymes, thereby blocking their function.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key modifications to the molecular structure can enhance potency and selectivity:

Modification Effect on Activity
Substitution on the benzyl ringIncreased binding affinity
Alteration of carboxamide groupImproved solubility and bioavailability
Variation in the pyridine substituentEnhanced selectivity for target enzymes

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Antitumor Efficacy : In vitro studies have shown that pyridazine derivatives can induce apoptosis in cancer cells by activating caspase pathways .
  • Anti-inflammatory Properties : Compounds similar to 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine have demonstrated significant inhibition of pro-inflammatory cytokines in cellular models .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains, indicating a broad spectrum of biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridazines possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against Mycobacterium tuberculosis and Mycobacterium bovis , suggesting that 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide may also exhibit such activity. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Potential

The structural features of this compound position it as a candidate for anticancer drug development. Studies on related compounds have shown promising results in inhibiting tumor cell proliferation. The compound's ability to interact with DNA and disrupt cell cycle progression could be explored further in cancer therapy .

Anti-inflammatory Effects

Dihydropyridazine derivatives have been investigated for their anti-inflammatory properties. The presence of the pyridine ring may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityEvaluated various derivatives for efficacy against S. aureus and E. coli; showed significant inhibition .
MDPI Research (2023)Anticancer PropertiesInvestigated similar compounds; some exhibited cytotoxic effects against cancer cell lines .
PMC Research (2022)Anti-inflammatory EffectsExplored mechanisms by which related compounds modulate inflammatory responses .

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 6 and the dihydropyridazine ring are key sites for oxidation.

Reaction TypeReagents/ConditionsProducts FormedReferences
Ring oxidationKMnO₄ (acidic conditions)Pyridazine-3-carboxylic acid derivatives
Benzylic oxidationCrO₃/H₂SO₄4-Carboxybenzyl-substituted product
  • Mechanistic Insight :
    The dihydropyridazine ring undergoes dehydrogenation to form a fully conjugated pyridazine system under strong oxidizing agents. The 4-methylbenzyl group oxidizes to a carboxylic acid via radical intermediates.

Reduction Reactions

The carboxamide and dihydropyridazine ring participate in reduction pathways.

Reaction TypeReagents/ConditionsProducts FormedReferences
Amide reductionLiAlH₄/THF, refluxCorresponding amine derivative
Ring reductionH₂/Pd-C in ethanolTetrahydropyridazine analog
  • Key Observation :
    LiAlH₄ selectively reduces the carboxamide to a methyleneamine group without affecting the aromatic rings. Catalytic hydrogenation saturates the dihydropyridazine ring.

Substitution Reactions

Electrophilic substitution occurs on aromatic rings, while nucleophilic substitution targets the carboxamide.

Reaction TypeReagents/ConditionsProducts FormedReferences
BrominationBr₂/FeBr₃3-Bromo-4-methylbenzyl derivative
Amide cleavagePOCl₃, followed by R-NH₂Substituted pyridazine-3-carbonitrile
  • Example :
    Bromination of the 4-methylbenzyl group proceeds regioselectively at the para position due to steric hindrance.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProducts FormedReferences
Acidic hydrolysis6M HCl, refluxPyridazine-3-carboxylic acid
Basic hydrolysisNaOH/H₂O, ΔSodium carboxylate salt
  • Kinetics :
    Hydrolysis rates increase with electron-withdrawing substituents on the aromatic rings, as observed in related dihydropyridazine derivatives.

Cycloaddition and Cross-Coupling

The dihydropyridazine ring participates in Diels-Alder and Suzuki-Miyaura reactions.

Reaction TypeReagents/ConditionsProducts FormedReferences
Diels-AlderMaleic anhydride, toluene, ΔBicyclic adduct
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-substituted derivative
  • Stereochemical Outcome :
    Diels-Alder reactions yield endo products due to secondary orbital interactions between the dihydropyridazine ring and dienophile.

Complexation and Coordination

The pyridin-2-ylmethyl group facilitates metal coordination.

Reaction TypeReagents/ConditionsProducts FormedReferences
Cu(II) complexationCuCl₂ in methanolOctahedral Cu complex
  • Applications :
    Metal complexes exhibit enhanced stability and are explored for catalytic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation between substituted pyridazines and carboxamide precursors. Key steps include:

  • Step 1: Formation of the dihydropyridazine core via cyclization under acidic or basic conditions.
  • Step 2: Introduction of the 4-methylbenzyl group via nucleophilic substitution or coupling reactions.
  • Step 3: Carboxamide linkage to the pyridin-2-ylmethyl moiety using coupling agents like EDCI or HATU.

Optimization Strategies:

  • Temperature Control: Maintain 40–60°C during coupling to prevent side reactions .
  • pH Adjustment: Use buffered solutions (pH 6–8) to stabilize intermediates .
  • Purification: Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients for >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1H2SO4, 60°C, 12h6590
2K2CO3, DMF, 50°C7892
3EDCI, DCM, RT8595

Q. How can the structural integrity of this compound be confirmed using analytical techniques?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy:
    • 1H NMR: Verify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
    • 13C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and pyridazine ring carbons (δ 120–150 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 365.152) .
  • X-ray Crystallography: Resolve spatial arrangement of the 4-methylbenzyl and pyridin-2-ylmethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate this compound’s bioactivity?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modifications to the 4-methylbenzyl (e.g., halogenation) or pyridin-2-ylmethyl (e.g., methylation) groups .
  • Bioactivity Assays:
    • Enzyme Inhibition: Measure IC50 against kinases or proteases using fluorescence-based assays .
    • Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) .
  • Data Correlation: Use multivariate regression to link substituent electronegativity/logP to activity .

Q. Table 2: Example SAR Data

AnalogR1 (Benzyl)R2 (Pyridyl)IC50 (nM)
14-CH3-CH2Pyridin-2-yl12.3
24-Cl-CH2Pyridin-2-yl8.7
34-CH3-CH3>1000

Q. How should researchers address discrepancies in pharmacological data across independent studies?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize assay protocols (e.g., ATP concentration in kinase assays) .
    • Use positive controls (e.g., staurosporine for kinase inhibition) .
  • Statistical Design: Apply split-plot or randomized block designs to account for batch effects (e.g., reagent lots, cell passage numbers) .
  • Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify outliers .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification:
    • Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from lysates .
    • DARTS (Drug Affinity Responsive Target Stability): Identify stabilized proteins after compound treatment .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling perturbations .

Q. How can stability and solubility challenges be mitigated during formulation for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin complexes .
    • Adjust pH to 7.4 for ionizable groups .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Protect from light if susceptible to photodegradation .

Q. What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

  • Molecular Docking: Screen against databases like ChEMBL or PDB using AutoDock Vina .
  • Machine Learning: Train models on kinase inhibitor datasets to predict polypharmacology .
  • Validation: Confirm predictions with orthogonal assays (e.g., thermal shift assays for binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.